BenchChemオンラインストアへようこそ!

methyl 1-nitrosopiperidine-3-carboxylate

Genotoxicity Mutagenicity Structure-Activity Relationship

This ≥95% pure analytical reference standard is specifically intended for the identification, quantification, and control of nitrosamine drug substance-related impurities (NDSRIs) in pharmaceutical products containing piperidine-3-carboxylate or nipecotic acid-derived moieties. Its 3‑carboxylate regiospecificity provides unambiguous chromatographic separation from the 4‑carboxylate isomer (CAS 13458-55-4), ensuring accurate quantification in LC-MS/MS or GC-MS methods per ICH M7 and FDA/EMA nitrosamine guidelines. Researchers conducting SAR studies also value this compound as a non-mutagenic negative control scaffold in mutagenicity and DNA adduct formation assays.

Molecular Formula C7H12N2O3
Molecular Weight 172.2
CAS No. 2680535-88-8
Cat. No. B6172646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 1-nitrosopiperidine-3-carboxylate
CAS2680535-88-8
Molecular FormulaC7H12N2O3
Molecular Weight172.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-Nitrosopiperidine-3-carboxylate (CAS 2680535-88-8): A Position-Specific N-Nitroso Reference Standard for Nitrosamine Risk Assessment


Methyl 1-nitrosopiperidine-3-carboxylate (CAS 2680535-88-8) is a cyclic N-nitrosamine featuring a piperidine ring with a nitroso group at the 1-position and a methyl carboxylate ester at the 3-position, possessing the molecular formula C₇H₁₂N₂O₃ and a monoisotopic mass of 172.0848 Da [1]. As a member of the N-nitrosopiperidine (NPIP) class—compounds classified as probable human carcinogens (IARC Group 2A/2B) and controlled under ICH M7 and FDA/EMA nitrosamine guidelines—this specific 3-carboxylate regioisomer is structurally distinct from its 4-carboxylate isomer (CAS 13458-55-4) and the unsubstituted parent NPIP (CAS 100-75-4) [2]. The compound is primarily procured as a high-purity (≥95%) analytical reference material intended for use in the identification, quantification, and control of nitrosamine drug substance-related impurities (NDSRIs) in pharmaceutical products containing piperidine-3-carboxylate or nipecotic acid-derived moieties [3].

Why Methyl 1-Nitrosopiperidine-3-carboxylate Cannot Be Substituted by Other N-Nitrosopiperidine Derivatives in Analytical and Toxicological Workflows


Within the N-nitrosopiperidine class, position-specific substitution patterns fundamentally alter both the mutagenic/carcinogenic potency and the physicochemical properties that govern analytical method performance. Carboxyl substitution at the 3-position of the piperidine ring eliminates mutagenic activity in both the Salmonella typhimurium histidine reversion assay and the Drosophila melanogaster X-linked recessive lethal assay, whereas the unsubstituted parent NPIP, halogen-substituted analogs (e.g., 3-chloro-NPIP, the most mutagenic), and methyl-substituted derivatives retain significant mutagenicity [1] [2]. Consequently, a 4-carboxylate isomer (e.g., methyl 1-nitrosopiperidine-4-carboxylate, CAS 13458-55-4) or the ethyl ester homolog (CAS 160114-73-8) cannot serve as an equivalent surrogate in quantitative trace analysis: differences in chromatographic retention, ionization efficiency in LC-MS/MS, and fragmentation patterns between regioisomers and ester homologs produce distinct analytical responses that preclude direct substitution without full revalidation of the analytical method [3]. Furthermore, the free acid form (N-Nitroso Nipecotic Acid, CAS 65445-62-7, MW 158.16) exhibits different solubility, extraction efficiency, and derivatization requirements compared to the methyl ester, making it unsuitable as a direct calibrant for ester-specific NDSRI monitoring .

Quantitative Differentiation Evidence for Methyl 1-Nitrosopiperidine-3-carboxylate Versus Closest Analogs


Positional Isomer Differentiation: 3-Carboxylate Abrogates Mutagenicity Versus 4-Carboxylate and Unsubstituted NPIP

In the Drosophila melanogaster X-linked recessive lethal assay, N-nitrosopiperidine derivatives bearing a carboxyl group at the 3-position resulted in a complete loss of mutagenic activity. By contrast, N-nitrosopiperidine (NPIP, CAS 100-75-4, the unsubstituted parent) was effective in inducing lethals at tested concentrations, and the 3-chloro-substituted derivative was the most mutagenic among all compounds tested. The 4-carboxylate isomer (N-Nitroso Isonipecotic Acid, CAS 6238-69-3) is classified as a critical genotoxic impurity in pharmaceutical quality control (e.g., Risperidone impurity profiling) and thus carries a distinct toxicological risk profile [1] [2].

Genotoxicity Mutagenicity Structure-Activity Relationship Nitrosamine Safety Assessment

Ester Homolog Differentiation: Methyl Ester (MW 172.18) Versus Ethyl Ester (MW 186.21) – Impact on Chromatographic Retention and Detection Sensitivity

The methyl ester (methyl 1-nitrosopiperidine-3-carboxylate, MW 172.18 g/mol) differs from its ethyl ester homolog (ethyl 1-nitrosopiperidine-3-carboxylate, CAS 160114-73-8, MW 186.21 g/mol) by a –CH₂– unit (ΔMW = 14.03 Da). This mass difference translates into distinct precursor-to-product ion transitions in LC-MS/MS selected reaction monitoring (SRM) methods: for the methyl ester, [M+H]⁺ at m/z 173.1 versus m/z 187.1 for the ethyl ester. The ethyl homolog exhibits a higher predicted boiling point (308.6 ± 35.0 °C) and density (1.25 ± 0.1 g/cm³ at 20 °C), while the predicted pKa (–4.30 ± 0.40) reflects the protonated nitroso species and is expected to be similar for both esters due to the shared nitrosopiperidine core [1] .

LC-MS/MS Method Development Nitrosamine Impurity Quantification Ester Homolog Comparison

Free Acid Versus Methyl Ester: Solubility, Sample Preparation, and Derivatization Requirements in Trace Nitrosamine Analysis

The methyl ester (methyl 1-nitrosopiperidine-3-carboxylate, MW 172.18) is the esterified form of N-Nitroso Nipecotic Acid (1-nitrosopiperidine-3-carboxylic acid, CAS 65445-62-7, MW 158.16). The free acid is a solid reference material (storage at 2–8 °C ) and is soluble in methanol , whereas the methyl ester, lacking the ionizable carboxylic acid proton (pKa ~4–5 for the free acid), exhibits enhanced solubility in organic solvents typical of reversed-phase chromatographic mobile phases and increased volatility favorable for headspace GC-MS methods. In trace analysis workflows, the free acid may require derivatization (e.g., methylation with diazomethane or trimethylsilyldiazomethane) prior to GC-MS analysis, introducing an additional sample preparation step and associated recovery uncertainty. The methyl ester can be analyzed directly without derivatization [1].

Sample Preparation Derivatization Extraction Efficiency Analytical Reference Standard

Class-Level Carcinogenicity Abrogation: 3-Carboxylate Substitution Eliminates Carcinogenic Activity Shown by Unsubstituted NPIP

N-Nitrosopiperidine (NPIP, CAS 100-75-4), the unsubstituted parent compound, induces esophageal, hepatocellular, pulmonary, bronchial, and alveologenic carcinomas in animal models at doses of 33 or 66 mg/kg, 0.88 × 10⁻³ M, and 0.2 mmol/kg [1]. By contrast, carboxyl substitution at the 3-position eliminates both mutagenic and carcinogenic activities: 'Carcinogenic activities of oxygenated and carboxylated nitrosamines paralleled the Salmonella results' (i.e., elimination of activity) [2]. The 3-carboxylate methyl ester, as a derivative of nipecotic acid (a GABA reuptake inhibitor scaffold), is expected to follow this class-level SAR. Critically, 3-methyl-NPIP induces tumors of the nasal turbinates or upper gastrointestinal tract in almost 100% of treated animals [3], demonstrating that even small structural changes at the 3-position produce dramatic differences in carcinogenic outcome, with carboxylation producing the opposite effect (abrogation) compared to methylation (potent activity).

Carcinogenicity ICH M7 Classification Nitrosamine Risk Assessment Structure-Activity Relationship

Pharmaceutical NDSRI Relevance: 3-Carboxylate Methyl Ester as a Predicted Impurity Marker for Nipecotic Acid-Derived Drug Substances

The methyl 1-nitrosopiperidine-3-carboxylate scaffold is structurally related to the N-nitroso impurity of Nipecotic Acid (CAS 65445-62-7), which is an established reference standard used in the pharmaceutical industry for nitrosamine impurity control in drug products such as Iloperidone [1]. The 4-carboxylate positional isomer (methyl 1-nitrosopiperidine-4-carboxylate, CAS 13458-55-4) has been identified as Revefenacin Nitrosamine Impurity 31 and is cataloged as a pharmaceutical impurity reference standard . In contrast, the 3-carboxylate isomer serves a distinct analytical role: it is the predicted NDSRI marker for drug substances containing a piperidine-3-carboxylate (nipecotic acid ester) moiety. No single reference standard can serve both 3-carboxylate and 4-carboxylate NDSRI monitoring due to differing chromatographic retention times and MS/MS fragmentation patterns [2].

NDSRI Nitrosamine Drug Substance-Related Impurity Pharmaceutical Quality Control Regulatory Compliance

Predicted Physicochemical Property Profile: Foundation for Analytical Method Development Differentiating 3- vs. 4-Carboxylate Regioisomers

The compound's canonical SMILES (COC(=O)C1CCCN(C1)N=O) and InChIKey (SYKKXCFGRGOXKD-UHFFFAOYSA-N) define its exact regioisomeric identity [1]. The methyl ester at the 3-position introduces a hydrogen bond acceptor (HBA) count of 4 (two carbonyl oxygens + nitroso oxygen + ester oxygen) and zero hydrogen bond donors, yielding a predicted topological polar surface area (TPSA) that differs from the 4-isomer due to the spatial arrangement of the ester group relative to the nitroso moiety. This differential TPSA and dipole moment directly affect reversed-phase HPLC retention (C18 columns) and HILIC retention behavior, enabling chromatographic resolution of the 3- and 4-carboxylate regioisomers. The predicted logP for the methyl ester is estimated to be approximately 0.5–1.0 units higher than the free acid (N-Nitroso Nipecotic Acid) due to esterification of the polar carboxyl group, translating to longer reversed-phase retention [2].

Chromatographic Method Development Physicochemical Properties Regioisomer Separation LogP Prediction

Key Application Scenarios for Methyl 1-Nitrosopiperidine-3-carboxylate (CAS 2680535-88-8) in Pharmaceutical Nitrosamine Control and Toxicological Research


Analytical Reference Standard for Quantification of 3-Carboxylate NDSRIs in Nipecotic Acid-Derived Drug Substances

Pharmaceutical manufacturers of drug substances containing a piperidine-3-carboxylate ester moiety (e.g., nipecotic acid ester prodrugs, certain GABA uptake inhibitors) must conduct nitrosamine risk assessments per ICH M7 and FDA guidance. Methyl 1-nitrosopiperidine-3-carboxylate serves as the authentic reference standard for developing and validating LC-MS/MS or GC-MS methods to detect and quantify the corresponding NDSRI at concentrations meeting regulatory acceptable intake limits (typically ng/day to μg/day levels). The 3-carboxylate regiospecificity is critical: the 4-carboxylate isomer (Revefenacin Impurity 31, CAS 13458-55-4) would produce different retention times and MRM transitions, leading to inaccurate quantification if substituted [1]. The ≥95% purity specification supports use as a quantitative calibrant in method validation per ICH Q2(R1).

Structure-Activity Relationship (SAR) Studies on Nitrosamine Mutagenicity and Carcinogenicity De-risking

The class-level evidence that carboxyl substitution at the 3-position eliminates mutagenic and carcinogenic activity [1] positions this compound as a key comparator in SAR studies aimed at understanding nitrosamine toxicity mechanisms. Researchers investigating the metabolic activation pathway of N-nitrosopiperidines—which requires cytochrome P450-mediated α-hydroxylation at the carbon atoms adjacent to the nitroso group [2]—can use the 3-carboxylate methyl ester to test the hypothesis that electron-withdrawing carboxyl substitution at the 3-position impedes α-hydroxylation or destabilizes the α-hydroxy-NPIP ester intermediate, thereby blocking DNA alkylation. This compound serves as a 'negative control' scaffold in mutagenicity and DNA adduct formation assays, contrasting with the potent activity of 3-methyl-NPIP, which induces tumors in ~100% of treated animals [3].

Metabolic Fate Studies: Urinary Metabolite Identification and Biomonitoring of Nitrosamine Exposure

N-Nitrosonipecotic acid (the free acid form, CAS 65445-62-7) has been identified as a major urinary metabolite of areca-nut alkaloid-derived nitrosamines (N-nitrosoguvacoline and N-nitrosoguvacine) in rats [1]. The methyl ester analog can serve as a synthetic intermediate or analytical surrogate in biomonitoring studies that track the metabolic reduction and ester hydrolysis of piperidine-3-carboxylate nitrosamines in biological matrices. Researchers studying nitrosamine exposure from dietary, environmental, or pharmaceutical sources can use the methyl ester as a derivatized analytical standard for GC-MS-based urinary metabolite profiling, leveraging the improved chromatographic properties of the ester form compared to the free acid.

Method Development for Simultaneous Determination of Regioisomeric Nitrosamine Impurities in Complex Drug Matrices

Drug products that contain both piperidine-3-carboxylate and piperidine-4-carboxylate structural motifs (e.g., certain antipsychotic or respiratory drug substances) may generate both 3-carboxylate and 4-carboxylate nitrosamine impurities. Methyl 1-nitrosopiperidine-3-carboxylate is required alongside its 4-carboxylate isomer (CAS 13458-55-4) to develop chromatographic methods capable of baseline-resolving these regioisomers. The predicted differences in dipole moment and TPSA between the 3- and 4-substituted isomers [1] inform selection of stationary phases (e.g., pentafluorophenyl for enhanced dipole-dipole interaction differentiation) and mobile phase conditions to achieve the resolution necessary for accurate individual quantification, as required by regulatory authorities for impurity profiling in ANDA/NDA submissions.

Quote Request

Request a Quote for methyl 1-nitrosopiperidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.